3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Overview
Description
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative with the molecular formula C7H3ClF3NO2. This compound is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is widely used in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with proteins .
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can influence various biochemical pathways, including those involving enzyme inhibition .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Result of Action
It’s known that compounds with a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective therapeutic outcomes .
Action Environment
It’s known that environmental factors can influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the use of trichloromethyl-pyridine as a starting material, where an exchange between chlorine and fluorine atoms is performed .
Industrial Production Methods
Industrial production of this compound typically relies on the direct fluorination method or the building-block method, depending on the desired target compound . The direct fluorination method involves the use of anhydrous hydrogen fluoride at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .
Scientific Research Applications
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an intermediate in the development of agrochemicals and pharmaceuticals.
Medicine: The compound is involved in the synthesis of FDA-approved drugs containing trifluoromethyl groups.
Industry: It is used in the production of crop-protection products and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated building block used in various chemical syntheses.
Uniqueness
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to its combination of a chlorine atom, a trifluoromethyl group, and a carboxylic acid group on a pyridine ring. This unique structure imparts distinctive chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRMCZBDTDCCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001096 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-68-9, 80194-18-9 | |
Record name | 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080194689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87OR96929T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in pharmaceutical research?
A1: this compound serves as a key starting material in the development of Umibecestat (CNP520) []. This compound is a potent and selective inhibitor of β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta plaques associated with Alzheimer's disease [].
Q2: How does the structure of molecules incorporating this compound influence their activity?
A2: Research suggests that specific structural modifications to molecules containing this compound can significantly impact their potency, selectivity, and pharmacological properties []. For example, incorporating a 5-amino-1,4-oxazine ring system linked to the carboxylic acid group, along with strategic substitutions on this ring system, led to the development of Umibecestat []. This molecule exhibited improved BACE1 inhibitory activity, brain penetration, and metabolic stability compared to earlier compounds in the development process [].
Q3: Has the thermochemical data for this compound been determined?
A3: Yes, theoretical calculations have provided insights into the thermochemical properties of this compound []. The standard enthalpy of formation was determined to be -919.4 ± 6.3 kJ mol−1 using G3MP2//DFT and G4MP2//DFT levels of theory with different density functional theory (DFT) methods (B3LYP, BMK, and B98) []. This information contributes to a deeper understanding of the molecule's stability and potential reactivity.
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